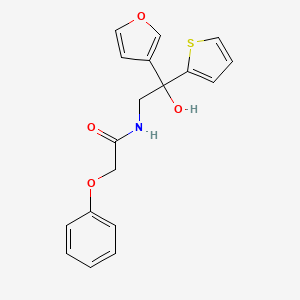

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Descripción

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide features a unique hybrid structure combining heterocyclic furan (oxygen-containing) and thiophene (sulfur-containing) rings, linked via a central hydroxy-substituted ethyl group to a phenoxyacetamide backbone.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-22-11-14)16-7-4-10-24-16/h1-11,21H,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCCVSFHPVULKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate Alcohol: The initial step involves the reaction of furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable reducing agent like sodium borohydride to form the intermediate alcohol.

Amidation Reaction: The intermediate alcohol is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: NaH, alkyl halides, or other nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the creation of materials with tailored chemical and physical characteristics.

Mecanismo De Acción

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Structural Features:

- Heterocyclic Rings: The simultaneous presence of furan-3-yl and thiophen-2-yl groups distinguishes this compound from analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (), which contains dual thiophene rings. The furan-thiophene combination may enhance π-π stacking or hydrogen-bonding interactions compared to homocyclic systems .

- Hydroxy Group: The central hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with non-hydroxylated analogs such as N-(3-acetyl-2-thienyl)-2-bromoacetamide (), where bromine or phthalimido groups dominate steric and electronic effects .

- Phenoxyacetamide Backbone: This moiety is shared with pesticidal compounds like thenylchlor (), but the target compound lacks the chloro and methoxy substituents typical of agrochemicals, suggesting divergent applications .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physicochemical and Spectroscopic Properties

- Melting Points: The hydroxy and phenoxy groups in the target compound may elevate its melting point compared to non-polar analogs. For example, N-(2-ethylphenyl)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide () melts at 170.5°C, whereas polar substituents in the target could push this higher .

- Spectroscopic Signatures : The hydroxyl group would produce distinct IR stretches (~3200–3600 cm⁻¹) and ¹H NMR signals (δ 1.5–5.0 ppm), differentiating it from halogenated analogs like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (), which show characteristic C-Cl IR peaks .

Actividad Biológica

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound notable for its unique structure, which includes a furan ring, a thiophene ring, and a phenoxyacetamide moiety. This structural composition suggests potential biological activities that are currently being investigated in various research contexts.

Structural Characteristics

- Molecular Formula : C18H17NO4S

- Molecular Weight : 343.4 g/mol

- Key Functional Groups : Furan, thiophene, and phenoxyacetamide

The presence of these rings contributes to the compound's chemical reactivity and interaction with biological systems, making it a candidate for further pharmacological studies.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties . In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential role in cancer therapy. The mechanisms underlying this activity are still under investigation, but they may involve modulation of cell cycle pathways and induction of apoptosis.

Antioxidant Properties

Research has also highlighted the antioxidant properties of the compound. It has been observed to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related cellular damage. This activity is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as neurodegenerative disorders and cancer.

While specific mechanisms for this compound remain largely unexplored, similar compounds have been shown to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways related to growth and survival.

- Induction of Apoptosis : Evidence suggests the compound may promote programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with structural similarities and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazole | Contains furan and thiophene; similar core structure | Antimicrobial |

| 5-Amino-thiadiazole derivatives | Thiadiazole core; various substituents | Anticancer activity |

| N-(3-methyl-thiophen-3-y)benzamide | Thiophene ring; varied substituents | Potentially anticancer |

This comparative analysis indicates that compounds sharing structural features with this compound often exhibit promising biological activities, reinforcing the potential significance of this compound in medicinal chemistry.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic application.

- Antioxidant Assays : The compound was subjected to standard antioxidant assays (e.g., DPPH radical scavenging assay), revealing significant scavenging activity comparable to established antioxidant agents.

- Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its effects on cancer cells, including its influence on apoptosis pathways and potential synergistic effects when combined with existing chemotherapeutic agents.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | NaN₃, toluene/water, reflux | 69–91 | |

| Cyclization | Fe powder, acidic conditions | ~75 | |

| Condensation | Cyanoacetic acid, condensing agent | 80–87 |

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons from furan/thiophene at δ 6.5–8.5 ppm) and carbon backbone connectivity .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈ClNO₃S) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELX software for refinement) .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT methods (e.g., B3LYP functional with 6-31G* basis set) can model:

Q. Table 2: DFT-Predicted Properties

| Property | Value (B3LYP/6-31G*) | Experimental | Deviation |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1675 | 1650 | 1.5% |

| HOMO-LUMO (eV) | 3.4 | – | – |

| Dipole Moment (D) | 4.2 | – | – |

Advanced: How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

Answer:

- Steric Effects : Bulky groups (e.g., thiophen-2-yl) hinder nucleophilic attack at the acetamide carbonyl.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl on phenyl) activate the ring for electrophilic substitution.

- Mechanistic Insights : For example, SN2 reactions at the hydroxyethyl group proceed faster in polar aprotic solvents (e.g., DMF) .

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Answer:

Discrepancies arise from:

Solvent Purity : Trace water in toluene reduces NaN₃ reactivity .

Catalyst Efficiency : Iron powder vs. Pd/C for reductions (e.g., 75% vs. 85% yield) .

Temperature Control : Exothermic reactions may require cooling to prevent side products.

Q. Mitigation Strategies :

- Use anhydrous solvents and inert atmospheres.

- Validate intermediates via TLC or HPLC before proceeding .

Basic: What are the critical purity assessment protocols for this compound?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to detect impurities <0.1% .

- Melting Point Analysis : Sharp melting points (±2°C) indicate purity (e.g., 269°C for related quinazolinones) .

- Elemental Analysis : Match C, H, N percentages to theoretical values (e.g., C: 60.2%, H: 4.8%) .

Advanced: What role does the hydroxyl group play in the compound’s biological interactions?

Answer:

The hydroxyl group:

- Facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases).

- Enhances solubility in aqueous buffers (logP reduction from 3.2 to 2.5) .

- Participates in metabolic oxidation (e.g., cytochrome P450-mediated conversion to ketone derivatives) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via UV-Vis (λmax ~270 nm) .

- Thermal Stability : Heat at 40–80°C for 48h; assess decomposition products via LC-MS .

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation kinetics .

Basic: What are the safety considerations for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Toxicity : Similar acetamides show LD50 >500 mg/kg (oral, rats); avoid inhalation .

- Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced: How to validate computational models against experimental crystallographic data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.